molecular formula C13H15N7O2S B4875781 N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B4875781
M. Wt: 333.37 g/mol
InChI Key: PKQLEKPRIZZUDI-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Tetrazole Moiety: The tetrazole ring can be introduced through the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Formation of the Thioether Linkage: The final step involves the coupling of the quinazolinone derivative with the tetrazole derivative through a thioether linkage, typically using thiolating agents like thiourea or mercaptoacetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole ring or the thioether linkage.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products

    Sulfoxides and Sulfones: From oxidation reactions

    Alcohols: From reduction reactions

    Substituted Derivatives: From nucleophilic substitution reactions

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infectious diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or nucleic acids, modulating their activity. The tetrazole moiety may enhance binding affinity or selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Such as 2-methyl-4(3H)-quinazolinone

    Tetrazole Derivatives: Such as 5-methyl-1H-tetrazole

Uniqueness

N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the combination of the quinazolinone and tetrazole moieties, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

IUPAC Name

N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O2S/c1-7-3-9-8(10(21)4-7)5-14-12(15-9)16-11(22)6-23-13-17-18-19-20(13)2/h5,7H,3-4,6H2,1-2H3,(H,14,15,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQLEKPRIZZUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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